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Compound of Interest

Compound Name: N-Isopropylpyridazin-3-amine

Cat. No.: B109044 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the structural elucidation of N-
Isopropylpyridazin-3-amine. Due to a scarcity of publicly available experimental data, this

document focuses on predicted spectroscopic characteristics and established analytical

methodologies. It serves as a foundational resource for researchers involved in the synthesis,

characterization, and application of novel pyridazine derivatives. This guide covers predicted

data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed

experimental protocols for these techniques are provided, alongside a discussion of the

potential biological relevance of this class of compounds, visualized through a key signaling

pathway.

Predicted Spectroscopic Data
The following tables summarize the predicted spectral data for N-Isopropylpyridazin-3-amine
(Molecular Formula: C₇H₁₁N₃, Molecular Weight: 137.18 g/mol ). These predictions are derived

from computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.60 Doublet of Doublets 1H H-6 (Pyridazine ring)

~ 7.35 Doublet of Doublets 1H H-4 (Pyridazine ring)

~ 6.70 Doublet of Doublets 1H H-5 (Pyridazine ring)

~ 4.80 Broad Singlet 1H N-H

~ 4.10 Septet 1H C-H (Isopropyl)

~ 1.30 Doublet 6H -CH₃ (Isopropyl)

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~ 158.0 C-3 (Pyridazine ring)

~ 149.5 C-6 (Pyridazine ring)

~ 128.0 C-4 (Pyridazine ring)

~ 115.5 C-5 (Pyridazine ring)

~ 46.0 C-H (Isopropyl)

~ 22.5 -CH₃ (Isopropyl)

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~ 3350 Medium, Sharp N-H Stretch Secondary Amine

~ 3050 Medium C-H Stretch Aromatic

~ 2970, 2870 Strong C-H Stretch Aliphatic (Isopropyl)

~ 1600 Strong C=N Stretch Pyridazine Ring

~ 1580 Strong C=C Stretch Pyridazine Ring

~ 1450 Medium C-H Bend Aliphatic (Isopropyl)

~ 1250 Medium C-N Stretch Aryl-Amine

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z Ratio Predicted Ion Fragment Notes

137 [M]⁺ Molecular Ion

122 [M - CH₃]⁺ Loss of a methyl group

95 [M - C₃H₆]⁺
Loss of propene from isopropyl

group

80 [C₄H₄N₂]⁺ Pyridazine ring fragment

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data necessary for the

structure elucidation of N-Isopropylpyridazin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a standard 5 mm NMR

tube.[1]
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¹H NMR Acquisition:

Instrument: 400 MHz or higher field NMR spectrometer.[1]

Parameters: Acquire a standard one-dimensional proton spectrum. Key parameters

include a spectral width of approximately 0-12 ppm, a sufficient number of scans to

achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-

5 seconds.[2]

¹³C NMR Acquisition:

Instrument: 100 MHz or higher, corresponding to the ¹H frequency.

Parameters: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-200

ppm) is required. Due to the low natural abundance of ¹³C, a significantly higher number of

scans (e.g., 1024 or more) and a short relaxation delay (e.g., 2 seconds) are typically

necessary to obtain a quality spectrum in a reasonable time.[3][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is

most common. Place a small amount of the solid powder directly onto the ATR crystal.[5]

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing the mixture into a thin, transparent disk.[1]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[6]

Acquisition:

Record a background spectrum of the empty sample compartment or clean ATR crystal.

This will be automatically subtracted from the sample spectrum.

Place the prepared sample in the instrument's beam path.

Record the spectrum, typically over the mid-IR range of 4000-400 cm⁻¹. Co-add multiple

scans (e.g., 16-32) to improve the signal-to-noise ratio.[1]
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Mass Spectrometry (MS)
Sample Preparation: Dissolve a small quantity (~1 mg) of the sample in a volatile solvent like

methanol or acetonitrile to create a stock solution of approximately 1 mg/mL. Further dilute

this solution to a final concentration of about 10 µg/mL in the same solvent.[7]

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source

is suitable for determining the molecular weight of polar molecules.[8]

Acquisition (ESI-MS):

Infuse the prepared sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

High-resolution mass spectrometry can be used to confirm the elemental composition.[9]

Biological Context and Signaling Pathways
Pyridazin-3-amine derivatives have garnered significant interest in medicinal chemistry due to

their diverse biological activities. Analogs have been reported to interact with various cellular

targets, including protein kinases.[10] Specifically, certain pyridazine compounds have been

investigated as inhibitors of key signaling pathways implicated in cancer, such as the Vascular

Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase (JNK)

pathways.[10][11] Inhibition of these pathways can disrupt tumor angiogenesis and cell

proliferation.
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Figure 1: Simplified diagram of VEGFR-2 and JNK1 signaling pathways.

Structure Elucidation Workflow
The comprehensive identification of N-Isopropylpyridazin-3-amine relies on the synergistic

interpretation of data from multiple spectroscopic techniques. The logical workflow ensures

unambiguous structure confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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